molecular formula C18H21N3O2S B2497818 N-mesityl-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 933203-44-2

N-mesityl-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2497818
CAS RN: 933203-44-2
M. Wt: 343.45
InChI Key: APVLDTQEUOMPLV-UHFFFAOYSA-N
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Description

The compound belongs to a broader class of chemicals that play a significant role in various biochemical and pharmacological research areas. These compounds often exhibit unique structural features that enable them to interact with biological targets, leading to diverse biological activities.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, including condensation, cyclization, and functional group transformations. For example, Gangjee et al. (2005) describe the synthesis of pyrrolo[2,3-d]pyrimidine derivatives as antitumor agents, highlighting the importance of precise synthetic strategies in developing bioactive compounds (Gangjee, Lin, Kisliuk, & McGuire, 2005).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by various spectroscopic techniques, including NMR, IR, and X-ray crystallography. Subasri et al. (2016) have detailed the crystal structures of related thioacetamide derivatives, emphasizing the folded conformation stabilized by intramolecular hydrogen bonding (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).

Scientific Research Applications

Antimicrobial Activity

N-mesityl-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide and its derivatives have shown promising results in antimicrobial studies. A study by Hossan et al. (2012) synthesized a series of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents using citrazinic acid as a starting material, demonstrating the potential of these compounds in combating bacterial and fungal infections (Hossan et al., 2012).

Pharmacokinetics and Disposition

The pharmacokinetics and disposition of thiouracil derivatives, including N-mesityl-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide, were explored by Dong et al. (2016). Their study focused on PF-06282999, a thiouracil derivative, in the context of cardiovascular disease treatments, highlighting its favorable physicochemical properties and potential elimination via nonmetabolic routes (Dong et al., 2016).

Synthesis and Antitumor Activity

Research by Gangjee et al. (2005) focused on the synthesis of N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid and related compounds as dual inhibitors of dihydrofolate reductase and thymidylate synthase. These compounds, derived from pyrrolo[2,3-d]pyrimidine, showed significant antitumor activity, suggesting their potential use in cancer treatment (Gangjee et al., 2005).

Novel Synthesis and Diverse Derivatives

Shams et al. (2010) reported the novel synthesis of various heterocyclic derivatives from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, including compounds with thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. Their antitumor activities were evaluated, showcasing the wide applicability of these compounds in medicinal chemistry (Shams et al., 2010).

properties

IUPAC Name

2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-10-7-11(2)16(12(3)8-10)20-15(22)9-24-17-13-5-4-6-14(13)19-18(23)21-17/h7-8H,4-6,9H2,1-3H3,(H,20,22)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVLDTQEUOMPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC(=O)NC3=C2CCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-mesityl-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

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